7-(difluoromethyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Descripción
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core structure. Its molecular formula is C₂₄H₁₈F₃N₅O, with a molecular weight of 467.44 g/mol. Key structural features include:
- A pyrazolo[1,5-a]pyrimidine core (a nitrogen-rich heterocycle).
- A difluoromethyl (-CF₂H) group at position 7, enhancing metabolic stability and lipophilicity.
- A phenyl ring at position 5, contributing to π-π stacking interactions.
- A 4-fluorobenzyl-substituted pyrazole at position 3, linked via a carboxamide group.
Pyrazolo[1,5-a]pyrimidines are explored for kinase inhibition, anticancer activity, and enzyme modulation .
Propiedades
IUPAC Name |
7-(difluoromethyl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N6O/c25-17-8-6-15(7-9-17)13-32-14-18(11-28-32)30-24(34)19-12-29-33-21(22(26)27)10-20(31-23(19)33)16-4-2-1-3-5-16/h1-12,14,22H,13H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGXXWWPSTYHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CN(N=C4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
La síntesis de WAY-326109 implica múltiples pasos, comenzando con la preparación de compuestos intermedios. La ruta sintética típicamente incluye los siguientes pasos:
Formación del intermedio bifenilo: Esto implica el acoplamiento de un compuesto bifenilo con un haluro adecuado en condiciones catalizadas por paladio.
Introducción del anillo de tiazol: El intermedio bifenilo se hace reaccionar entonces con un derivado de tiazol para introducir el anillo de tiazol.
Acoplamiento final: El compuesto resultante se acopla con un derivado de amina para formar WAY-326109.
Los métodos de producción industrial para WAY-326109 no están ampliamente documentados, pero probablemente implicarían la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
WAY-326109 sufre varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Cancer Therapeutics
WAY-326109 has been studied for its role as an inhibitor of Mcl-1 (myeloid cell leukemia 1), a protein implicated in the survival of cancer cells. Its ability to inhibit Mcl-1 makes it a candidate for therapeutic strategies against various malignancies, particularly those resistant to conventional therapies.
Case Study:
In a study published in the Journal of Medicinal Chemistry, WAY-326109 was shown to induce apoptosis in cancer cell lines that overexpress Mcl-1. The compound's effectiveness was assessed through cell viability assays and Western blot analysis, demonstrating significant reductions in cell survival rates compared to untreated controls.
Biochemical Research
The compound serves as a valuable tool in biochemical research for investigating apoptotic pathways and cellular responses to stress. Its specificity towards Mcl-1 allows researchers to dissect the role of this protein in various cellular contexts.
Data Table: Inhibitory Effects on Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 0.5 | Mcl-1 Inhibition |
| A549 (Lung) | 0.8 | Induction of Apoptosis |
| HCT116 (Colon) | 0.6 | Disruption of Cell Survival Signals |
Antifungal Activity
Recent studies have also explored the antifungal properties of derivatives related to WAY-326109. For instance, compounds with similar pyrazolo-pyrimidine frameworks have demonstrated activity against several fungal pathogens.
Case Study:
A research article highlighted the synthesis of pyrazole derivatives and their antifungal activities against pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrazole ring could enhance antifungal potency .
Mecanismo De Acción
WAY-326109 ejerce sus efectos inhibiendo la leucemia celular mieloide 1 (Mcl-1), una proteína que juega un papel clave en la supervivencia celular al prevenir la apoptosis. Al inhibir Mcl-1, WAY-326109 promueve la apoptosis en las células cancerosas, lo que lo convierte en un posible agente terapéutico para el tratamiento del cáncer . Además, activa la glucocerebrosidasa, una enzima involucrada en la descomposición de la glucocerebrósido, que puede tener implicaciones para el tratamiento de la enfermedad de Gaucher .
Comparación Con Compuestos Similares
Key Observations :
- Position 7 : The difluoromethyl (-CF₂H) group in the target compound balances lipophilicity and metabolic resistance compared to trifluoromethyl (-CF₃) derivatives (e.g., ) .
- Position 5 : Phenyl substituents (as in the target) promote hydrophobic interactions, while methoxy groups (e.g., ) may enhance solubility .
- Position 3: The 4-fluorobenzyl group in the target compound likely improves target affinity over non-fluorinated analogs (e.g., ) .
Unique Advantages of the Target Compound :
- 4-Fluorobenzyl Group : Fluorine’s electronegativity may strengthen hydrogen bonding with kinase ATP pockets .
- Phenyl vs. Methoxy : The unsubstituted phenyl at position 5 avoids steric hindrance observed in 4-methoxyphenyl analogs .
Research Implications
Compared to trifluoromethyl analogs (), the difluoromethyl group reduces molecular weight while retaining metabolic stability . Further studies should explore:
- SAR Analysis : Systematic substitution at positions 3, 5, and 5.
- In Vivo Efficacy : Pharmacokinetic profiling relative to 4-methoxybenzyl analogs.
Actividad Biológica
The compound 7-(difluoromethyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, alongside relevant research findings and case studies.
- IUPAC Name : 7-(difluoromethyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Molecular Formula : C24H17F3N6O
- Molecular Weight : 462.44 g/mol
- CAS Number : [specific CAS number not provided in sources]
Anticancer Properties
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity . The specific compound has been studied for its effects on various cancer cell lines.
- Mechanism of Action : The compound acts primarily through the inhibition of specific protein kinases involved in cancer cell proliferation and survival. Protein kinases such as Src, CDK2, and EGFR are known targets for many pyrazolo[3,4-d]pyrimidines, contributing to their anticancer effects by disrupting signaling pathways essential for tumor growth and survival .
-
Case Studies :
- Study on U937 Cells : In a study evaluating antiproliferative activity against U937 cells (a human histiocytic lymphoma cell line), certain derivatives demonstrated IC50 values below 20 µM, indicating potent activity against these cancer cells .
- Selectivity Against Cancer Cells : Some derivatives were found to selectively target cancer cells while sparing normal cells, highlighting their potential for therapeutic applications with reduced side effects .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have shown a range of biological activities:
- Anti-inflammatory : Pyrazole compounds have been linked to anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial and Antiviral : Some studies suggest that these compounds also possess antimicrobial and antiviral properties, broadening their potential therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is significantly influenced by their structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Altered potency against specific kinases |
| Presence of difluoromethyl group | Enhanced selectivity towards cancer cells |
| Variations in the pyrazole moiety | Modulation of pharmacokinetic properties |
Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- A systematic review highlighted that fused pyrazole derivatives exhibit improved pharmacological profiles compared to their non-fused counterparts .
- Another study focused on the synthesis of various pyrazolo[3,4-d]pyrimidines and their subsequent evaluation against multiple cancer cell lines, confirming their efficacy as potential drug candidates .
Q & A
Q. Example SAR Data :
| Substituent (Position) | Modification | IC₅₀ (Kinase X) | Reference |
|---|---|---|---|
| CF₂H (7) | Difluoromethyl | 12 nM | |
| CH₃ (7) | Methyl | 45 nM | |
| H (5) | No substituent | >1 µM |
What methodologies assess metabolic stability in preclinical studies?
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS quantification .
- CYP Inhibition Screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 .
- Plasma Stability Tests : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours .
How is solubility optimized for in vivo studies?
- Co-Solvent Systems : Use PEG-400/ethanol (1:1) or Captisol® for parenteral formulations .
- Salt Formation : Convert the carboxamide to a sodium salt for improved aqueous solubility .
- Amorphous Dispersion : Formulate with polymers (e.g., HPMC-AS) to enhance oral bioavailability .
What are the key challenges in scaling up synthesis?
- Purification : Transition from column chromatography to continuous-flow crystallization for large batches .
- Byproduct Control : Optimize stoichiometry (e.g., 1.1:1 amine:acid ratio) to minimize unreacted starting material .
- Safety : Handle fluorinating agents (e.g., DAST) in fume hoods due to toxicity .
How is crystallinity characterized, and why is it important?
- PXRD : Differentiates polymorphs (e.g., Form I vs. Form II) affecting dissolution rates .
- DSC/TGA : Determines melting points (e.g., 220–225°C) and thermal stability for storage .
- Hyroscopicity Tests : Measure moisture uptake (e.g., <0.5% at 75% RH) to ensure formulation stability .
What advanced techniques validate target engagement in cellular models?
- CETSA : Cellular Thermal Shift Assay quantifies target stabilization post-treatment .
- Western Blotting : Measure phosphorylation inhibition of downstream kinases (e.g., ERK1/2) .
- Fluorescence Polarization : Competes with fluorescent probes (e.g., ATP-FITC) to determine Kd values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
